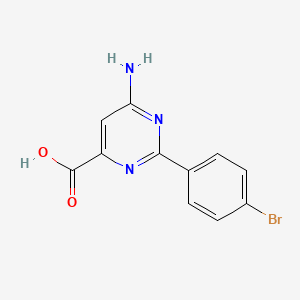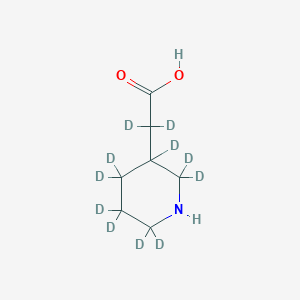
2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms Deuterium is a stable isotope of hydrogen with one proton and one neutron, making it twice as heavy as hydrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through several methods, including:
Catalytic Exchange Reactions: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Deuterated Reagents: Employing deuterated reagents such as deuterated solvents (e.g., D2O) or deuterated acids (e.g., DCl) in the reaction mixture to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic exchange reactions or the use of deuterated feedstocks. The choice of method depends on the desired level of deuteration and the specific requirements of the compound being synthesized.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding deuterated carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum deuteride (LiAlD4) can convert the compound into deuterated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where deuterium atoms are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum deuteride (LiAlD4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products
The major products formed from these reactions include deuterated carboxylic acids, deuterated alcohols, and substituted deuterated compounds.
Applications De Recherche Scientifique
2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect and reaction pathways.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals by enhancing metabolic stability.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Mécanisme D'action
The mechanism of action of 2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid involves the incorporation of deuterium atoms, which can alter the compound’s chemical and physical properties. Deuterium substitution can affect reaction rates, metabolic pathways, and the stability of the compound. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)propionic acid
- 2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)butyric acid
Uniqueness
2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid is unique due to its specific deuterium labeling pattern, which can provide distinct advantages in scientific research. The presence of multiple deuterium atoms can enhance the compound’s stability and provide valuable insights into reaction mechanisms and metabolic pathways.
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid |
InChI |
InChI=1S/C7H13NO2/c9-7(10)4-6-2-1-3-8-5-6/h6,8H,1-5H2,(H,9,10)/i1D2,2D2,3D2,4D2,5D2,6D |
Clé InChI |
WKXRHAACRPUBIC-KAFHOZLVSA-N |
SMILES isomérique |
[2H]C1(C(C(C(NC1([2H])[2H])([2H])[2H])([2H])C([2H])([2H])C(=O)O)([2H])[2H])[2H] |
SMILES canonique |
C1CC(CNC1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


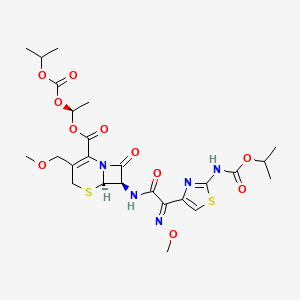

![3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid](/img/structure/B13854695.png)

![[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B13854710.png)
![3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide](/img/structure/B13854712.png)
![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)

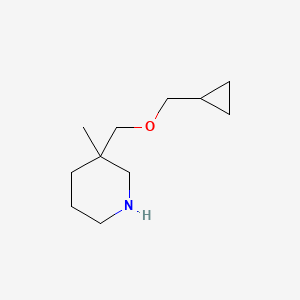
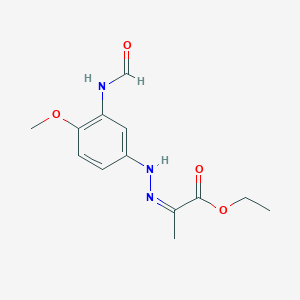
![1-[(Z)-benzylideneamino]imidazolidine-2,4-dione](/img/structure/B13854735.png)
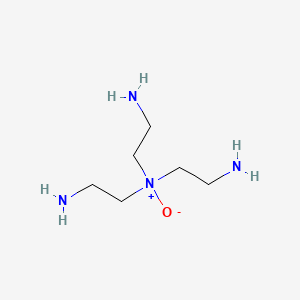
![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[[2-(4-nitrophenyl)hydrazinyl]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13854744.png)
